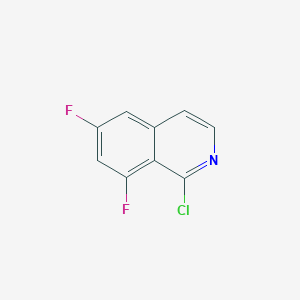

1-Chloro-6,8-difluoroisoquinoline

Description

1-Chloro-6,8-difluoroisoquinoline is a halogenated isoquinoline derivative with the molecular formula C₉H₄ClF₂N and a molecular weight of 199.45 g/mol. Isoquinolines are heterocyclic aromatic compounds widely studied for their biological and pharmaceutical relevance. The substitution pattern of chlorine at position 1 and fluorine at positions 6 and 8 introduces significant electronic and steric effects. Chlorine, being a moderately electronegative halogen, enhances electrophilic substitution resistance, while fluorine’s small size and high electronegativity influence dipole moments and metabolic stability. Such compounds are often explored as intermediates in drug discovery, particularly in kinase inhibitors or antimicrobial agents, though direct applications of this specific derivative require further research.

Properties

IUPAC Name |

1-chloro-6,8-difluoroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF2N/c10-9-8-5(1-2-13-9)3-6(11)4-7(8)12/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHIXBDSERYEQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C(C=C(C=C21)F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Chloro-6,8-difluoroisoquinoline can be achieved through several routes:

Direct Fluorination: This method involves the direct introduction of fluorine atoms onto the isoquinoline ring.

Cyclization of Precursor Compounds: Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.

Simultaneous Installation: This method involves the simultaneous installation of the isoquinoline framework and the fluorine substituents.

Chemical Reactions Analysis

1-Chloro-6,8-difluoroisoquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often using reagents like potassium permanganate for oxidation or sodium borohydride for reduction.

Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Scientific Research Applications

1-Chloro-6,8-difluoroisoquinoline has a wide range of applications in scientific research:

Pharmaceuticals: The compound is used in the development of drugs due to its enhanced biological activity.

Materials Science: The compound’s unique properties make it suitable for use in organic light-emitting diodes (OLEDs) and other advanced materials.

Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, contributing to the understanding of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-Chloro-6,8-difluoroisoquinoline involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, thereby modulating biological pathways. For example, fluorinated isoquinolines have been shown to inhibit enzymes like DNA gyrase and topoisomerase IV, leading to antibacterial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

5,8-Dichloroisoquinoline (CAS 703-32-2) Molecular Formula: C₉H₅Cl₂N Key Features: Dichloro substitution at positions 5 and 8. Physical Properties: Melting point = 97.5°C, boiling point = 324.23°C, density = 1.4178 g/cm³ . Comparison: The dichloro substitution increases lipophilicity compared to the target compound’s chloro-difluoro pattern.

6,8-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one Molecular Formula: C₉H₇F₂NO Key Features: Partially saturated ring with a ketone group at position 1. The ketone group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents .

2-Chloro-6,8-difluoroquinoline Molecular Formula: C₉H₄ClF₂N Key Features: Quinoline backbone (nitrogen at position 1 vs. isoquinoline’s position 2). Comparison: The nitrogen position alters electron density distribution, making quinoline derivatives more prone to electrophilic substitution at position 8. This structural difference impacts binding affinity in biological targets .

Methoxy-Substituted Isoquinolines (e.g., 6,7-dimethoxy derivatives) Example: Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d). Key Features: Methoxy groups at positions 6 and 5. Comparison: Methoxy groups are electron-donating, increasing ring activation for electrophilic substitution compared to the electron-withdrawing halogens in 1-chloro-6,8-difluoroisoquinoline. This enhances reactivity in alkylation or acylation reactions .

Physicochemical and Reactivity Trends

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.